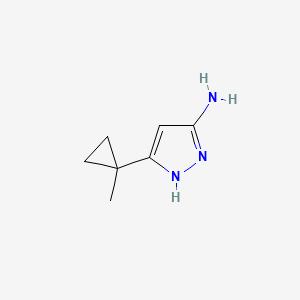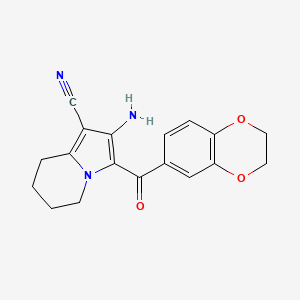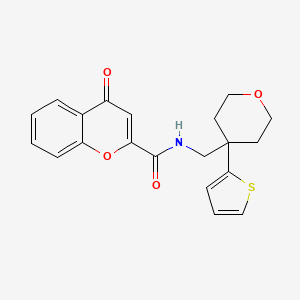
1H-Pyrazol-3-amine, 5-(1-methylcyclopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1H-Pyrazol-3-amine, 5-(1-methylcyclopropyl)-” is a chemical compound with the molecular formula C7H11N3 and a molecular weight of 137.18 . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of “1H-Pyrazol-3-amine, 5-(1-methylcyclopropyl)-” can be achieved from 3-(1-METHYL-CYCLOPROPYL)-3-OXO-PROPIONITRILE .Molecular Structure Analysis
The molecular structure of “1H-Pyrazol-3-amine, 5-(1-methylcyclopropyl)-” consists of a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms .Physical and Chemical Properties Analysis
The predicted boiling point of “1H-Pyrazol-3-amine, 5-(1-methylcyclopropyl)-” is 355.9±30.0 °C, and its predicted density is 1.250±0.06 g/cm3 . Its pKa is predicted to be 15.65±0.10 .Scientific Research Applications
Synthesis and Characterization
1H-Pyrazol-3-amine derivatives are key in the synthesis and characterization of various compounds with potential pharmacological applications. For instance, the reaction of hydroxymethyl pyrazole derivatives with primary amines results in compounds with significant biological activity against breast cancer and microbes, as elucidated through X-ray crystallography and other spectroscopic methods (Titi et al., 2020).
Antitumor Activity
The design, synthesis, and biological evaluation of pyrazol-5-amine derivatives have shown promising antitumor activities. Notably, certain 3-aryl-4-alkylpyrazol-5-amines have demonstrated significant anti-proliferation activities against osteosarcoma and lung cancer tumor cells, offering a potential scaffold for developing novel antitumor drugs (Ma et al., 2020).
Heterocyclic Ketene Aminal Derivatives
1H-Pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries have been synthesized efficiently under solvent-free conditions. These compounds are considered promising candidates for drug discovery, highlighting the versatility of pyrazol-3-amine derivatives in synthesizing diverse libraries for potential pharmaceutical applications (Yu et al., 2013).
Dye Synthesis
Pyrazol-5-amine derivatives have been utilized in the synthesis of novel heterocyclic disazo dyes. These dyes, derived from pyridone and pyrazolone derivatives, exhibit unique solvatochromic behavior and are characterized by their absorption spectra in various solvents, indicating their potential applications in dye synthesis and material sciences (Karcı & Karcı, 2008).
Antimicrobial Activity
Novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives have been synthesized and tested for their antimicrobial activity. Certain compounds in this series have shown potent antibacterial and antifungal activities, indicating the potential of pyrazol-3-amine derivatives in developing new therapeutic agents with antimicrobial properties (Raju et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
5-(1-methylcyclopropyl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-7(2-3-7)5-4-6(8)10-9-5/h4H,2-3H2,1H3,(H3,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJWHQPZBNQJCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=CC(=NN2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-phenoxyacetamide](/img/structure/B2600093.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclopropanecarboxamide](/img/structure/B2600096.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B2600101.png)
![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2600104.png)



![4-chloro-2-{(E)-[(4-propoxybenzyl)imino]methyl}phenol](/img/structure/B2600110.png)
![N-(3-methoxyphenyl)-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2600112.png)
![1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2600113.png)
![2-Dispiro[3.1.36.14]decan-8-ylacetic acid](/img/structure/B2600114.png)


